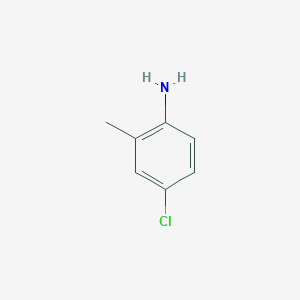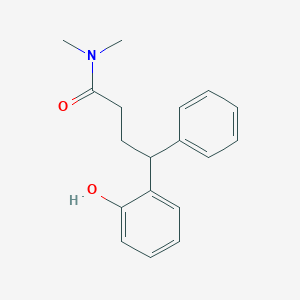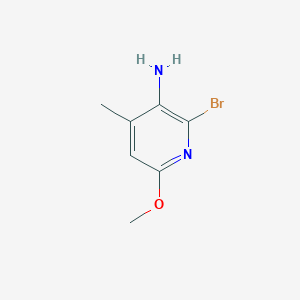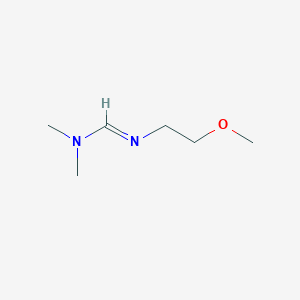
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-N,N-dimethylmethanimidamide, also known as MEMDMIA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds. MEMDMIA is a colorless liquid that has a molecular weight of 159.25 g/mol. It is a polar compound that is soluble in water, ethanol, and other organic solvents. MEMDMIA has a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is not well understood. However, it is believed that N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide acts as a nucleophile and reacts with various electrophiles to form stable adducts. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also act as a Lewis base and coordinate with metal ions to form complex compounds. In biochemistry, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can protect amino groups from unwanted reactions and can be easily removed under mild conditions.
Biochemische Und Physiologische Effekte
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the synthesis of various organic compounds. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is also easy to handle and store, and it has a long shelf life. However, there are some limitations to the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide. It is a polar compound that may not be suitable for some reactions. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be expensive, depending on the source and purity of the compound.
Zukünftige Richtungen
There are several future directions for the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in scientific research. One area of interest is the development of new synthetic methods using N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a reagent or catalyst. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be used for the synthesis of new drugs and drug intermediates. Another area of interest is the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a protecting group for other functional groups in organic synthesis. Furthermore, the development of new applications for N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in biochemistry and pharmacology is an area of ongoing research.
Conclusion:
In conclusion, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is a versatile reagent that has been widely used in scientific research. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is easy to handle and store, and it has a long shelf life. Although the mechanism of action of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is not well understood, it is a safe and non-toxic compound that has no known biochemical or physiological effects. There are several future directions for the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in scientific research, including the development of new synthetic methods, the synthesis of new drugs, and the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a protecting group in organic synthesis.
Synthesemethoden
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can be synthesized by reacting N,N-dimethylformamide with methoxyethylamine in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature for several hours until the product is formed. The yield of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is usually high, and the purity can be improved by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of amides, imines, and other organic compounds. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be used as a catalyst for various chemical reactions. In biochemistry, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is used as a protecting group for amino acids and peptides. It is also used as a reagent for the synthesis of nucleosides and nucleotides. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has been used in pharmacology for the synthesis of various drugs and drug intermediates.
Eigenschaften
CAS-Nummer |
134166-62-4 |
|---|---|
Produktname |
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-7-4-5-9-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
GEPVQAPOAJXZQB-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCOC |
Kanonische SMILES |
CN(C)C=NCCOC |
Synonyme |
Methanimidamide, N-(2-methoxyethyl)-N,N-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



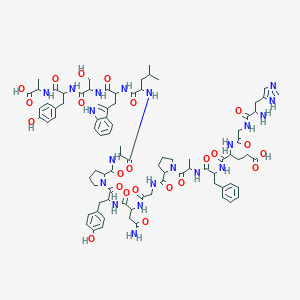
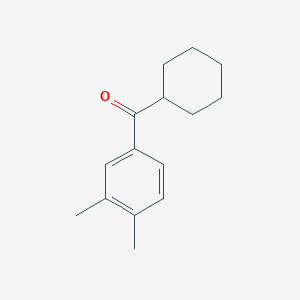
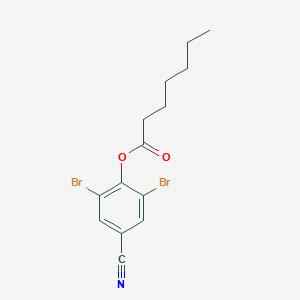
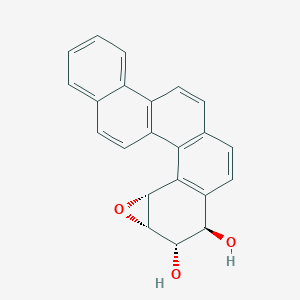
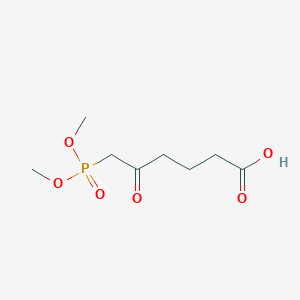
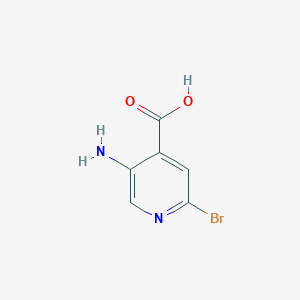
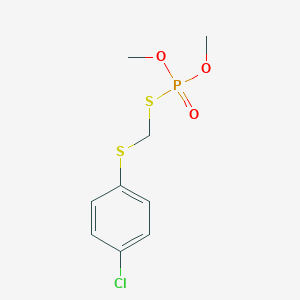

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)

